L-Tryptophanol

Description

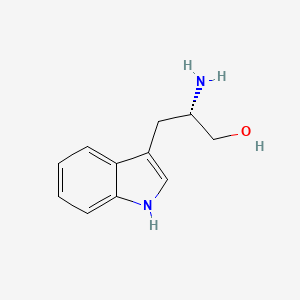

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-29-8 | |

| Record name | L-Tryptophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(-)-Tryptophanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and History of L-Tryptophanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tryptophanol, an indole-containing amino alcohol, has emerged from the shadow of its well-known precursor, L-tryptophan, to become a molecule of significant interest in its own right. Initially identified as a product of microbial metabolism, its unique chemical properties as a chiral building block and its intriguing biological activities have garnered attention in the fields of synthetic chemistry, pharmacology, and microbiology. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key experimental protocols for its preparation and explores its role as a signaling molecule, particularly in microbial quorum sensing. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and History

The story of this compound is intrinsically linked to that of its parent amino acid, L-tryptophan. Following the discovery of L-tryptophan in 1901 by Hopkins and Cole, and its first chemical synthesis in 1908 by Ellinger and Flamand, the stage was set for the exploration of its metabolic derivatives.

A pivotal moment in the history of this compound occurred in 1912 when German chemist Felix Ehrlich reported that yeast metabolizes L-tryptophan into tryptophol (B1683683) (the racemic form of Tryptophanol)[1]. This discovery marked the first identification of this compound as a naturally occurring product of biological processes.

The first purely chemical synthesis of tryptophol was achieved by Jackson in 1930 through the Bouveault-Blanc reduction of indole-3-acetic acid esters[2]. This was a significant step, demonstrating that tryptophol could be produced in the laboratory without reliance on fermentation. A key advancement in the specific synthesis of the L-enantiomer came in 1949 when Karrer and Portmann published their work on the reduction of L-tryptophan methyl ester using the powerful reducing agent lithium aluminum hydride (LiAlH₄)[3]. This laid the groundwork for stereospecific syntheses of this compound.

Subsequent research has focused on developing more efficient and scalable synthetic routes to this compound and its derivatives, driven by their utility as chiral synthons and their emerging biological roles.

Chemical and Physical Properties

This compound is a white to light brown solid with the chemical formula C₁₁H₁₄N₂O. Its structure features an indole (B1671886) ring system attached to a 2-amino-3-propanol backbone. This combination of a hydrophobic indole group and a hydrophilic amino alcohol moiety imparts it with versatile solubility in various organic solvents and limited solubility in water.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [4] |

| Molecular Weight | 190.24 g/mol | [4] |

| Melting Point | 73-77 °C | [4] |

| Appearance | White to light brown solid | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Slightly soluble in water (11.4 g/L at 25°C). | [4] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of L-tryptophan or its ester derivatives. Below are detailed protocols for two key methods.

Classical Method: Reduction of L-Tryptophan Methyl Ester with Lithium Aluminum Hydride (LiAlH₄)

This method, based on the early work of Karrer and Portmann, is a robust procedure for the preparation of this compound.

Experimental Protocol:

-

Esterification of L-Tryptophan: L-Tryptophan (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0°C, and thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-tryptophan methyl ester hydrochloride as a crude solid, which can be used directly in the next step after neutralization.

-

Reduction with LiAlH₄: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of L-tryptophan methyl ester (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

-

Work-up and Purification: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Modern Method: Reduction of 3-Indolylglyoxylyl Chloride with Sodium Borohydride (B1222165)

This method offers a high-yielding and operationally simpler alternative for the synthesis of tryptophol.

Experimental Protocol:

-

Preparation of 3-Indolylglyoxylyl Chloride: Indole (1 equivalent) is reacted with oxalyl chloride (1.1 equivalents) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0°C to room temperature to yield (1H-indol-3-yl)-oxo-acetyl chloride.

-

Reduction with Sodium Borohydride: A suspension of sodium borohydride (2.5 equivalents) in diglyme (B29089) is prepared in a flask with cooling. The 3-indolylglyoxylyl chloride (1 equivalent) is added portion-wise to the suspension with stirring.

-

Reaction and Work-up: The reaction mixture is heated to 95-100°C for 5 hours. After cooling, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with dichloromethane.

-

Purification: The organic extract is washed with sodium carbonate solution and then with water. The solvent is evaporated to give crude tryptophol, which can be purified by distillation under reduced pressure and subsequent recrystallization from toluene (B28343) to yield pure tryptophol as white crystals[5].

Biological Role and Signaling Pathways

While L-tryptophan is renowned as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, this compound has its own distinct and significant biological roles, primarily as a signaling molecule in microorganisms.

Quorum Sensing in Fungi

Tryptophol is a well-established quorum-sensing molecule in several fungal species, including the human pathogen Candida albicans and the model yeast Saccharomyces cerevisiae[6][7]. Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their behavior in a population-density-dependent manner.

In C. albicans, tryptophol plays a role in regulating morphogenesis, the transition between yeast and hyphal forms, which is crucial for its virulence and biofilm formation[6]. As the fungal population density increases, the concentration of secreted tryptophol rises. Once a threshold concentration is reached, it can influence gene expression, leading to changes in the fungal colony's characteristics.

Caption: Quorum sensing pathway in fungi mediated by this compound.

Role in Pathogenesis and Host-Microbe Interactions

This compound is also implicated in the pathogenesis of certain diseases. For instance, it is produced by the trypanosomal parasite Trypanosoma brucei, the causative agent of African sleeping sickness, and is thought to contribute to the sleep-inducing effects of the disease[1].

Recent studies have also highlighted the anti-inflammatory properties of tryptophol produced by gut fungi, suggesting a role in modulating host-microbe interactions and gut health[4]. Furthermore, derivatives of tryptophol are being investigated for their ability to interfere with bacterial quorum sensing, potentially offering a novel anti-virulence strategy against pathogenic bacteria like Vibrio cholerae[8].

The signaling activity of tryptophan metabolites, including indole-containing compounds like this compound, may be mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses at barrier surfaces like the gut[9].

Experimental and Logical Workflows

The study of this compound, from its synthesis to the elucidation of its biological functions, involves a series of logical and experimental steps.

Caption: General workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Perspectives

This compound has transitioned from a mere metabolic byproduct of L-tryptophan to a molecule with significant potential in both chemistry and biology. Its history, from its discovery in yeast to its efficient chemical synthesis, showcases the progression of organic chemistry. The elucidation of its role as a quorum-sensing molecule in fungi has opened new avenues for understanding and potentially combating fungal infections.

Future research is likely to focus on several key areas:

-

Development of Novel Synthetic Methods: The creation of even more efficient, stereoselective, and environmentally friendly methods for the synthesis of this compound and its derivatives will be crucial for their wider application.

-

Elucidation of Signaling Pathways: A deeper understanding of the specific receptors and downstream signaling cascades activated by this compound in both microbial and host cells is needed.

-

Therapeutic Applications: The anti-inflammatory and quorum-sensing modulatory properties of this compound and its analogs warrant further investigation for their potential as novel therapeutic agents for infectious and inflammatory diseases.

-

Role in the Microbiome: Further exploration of the production and function of this compound by the gut microbiota and its impact on host health is a promising area of research.

References

- 1. Tryptophol - Wikipedia [en.wikipedia.org]

- 2. On tryptophol , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 3. [Reduction of L-tryptophan methyl ester with LiAlH4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Fungal Quorum-Sensing Molecules: A Review of Their Antifungal Effect against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of quorum sensing and chemical communication in fungal biotechnology and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microbial tryptophan metabolites regulate gut barrier function via the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophanol synthesis pathway in organisms

An In-depth Technical Guide to the Biosynthesis of L-Tryptophanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the essential amino acid L-Tryptophan, characterized by the reduction of its carboxylic acid group to a primary alcohol. While not a canonical amino acid, it serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Unlike its precursor, L-Tryptophan, a dedicated and conserved metabolic pathway for this compound synthesis is not well-documented across organisms. Its biosynthesis is understood to occur via the action of enzymes with broad substrate specificity, primarily Carboxylic Acid Reductases (CARs), which convert L-Tryptophan into this compound, likely through an aldehyde intermediate. This guide provides a comprehensive overview of the synthesis of the precursor L-Tryptophan, the proposed enzymatic pathway for its conversion to this compound, quantitative data from related processes, and detailed experimental protocols for analysis.

Biosynthesis of the Precursor: L-Tryptophan

The synthesis of this compound is fundamentally dependent on the availability of its direct precursor, L-Tryptophan. In microorganisms and plants, L-Tryptophan is synthesized via a complex and energetically expensive pathway originating from central metabolism.[1][2] The pathway can be broadly divided into the shikimate pathway and the tryptophan-specific branch, starting from chorismate.[3][4]

The overall pathway from chorismate to L-Tryptophan involves a five-step enzymatic process.[5]

-

Chorismate to Anthranilate: Anthranilate synthase (encoded by trpE and trpG) catalyzes the conversion of chorismate to anthranilate.[1]

-

Anthranilate to PRA: Anthranilate phosphoribosyltransferase (encoded by trpD) converts anthranilate to N-(5-phospho-β-D-ribosyl)anthranilate (PRA).

-

PRA to CDRP: Phosphoribosylanthranilate isomerase (encoded by trpF) isomerizes PRA to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CDRP).

-

CDRP to Indole-3-glycerol phosphate (B84403): Indole-3-glycerol phosphate synthase (encoded by trpC) cyclizes CDRP to form indole-3-glycerol phosphate, releasing CO2 and water.

-

Indole-3-glycerol phosphate to L-Tryptophan: The final step is catalyzed by tryptophan synthase (encoded by trpA and trpB).[5] The α-subunit cleaves indole-3-glycerol phosphate into indole (B1671886) and glyceraldehyde-3-phosphate.[5] The β-subunit then catalyzes a C-C bond formation between indole and L-serine to produce L-Tryptophan.[5][6]

Proposed Synthesis Pathway: L-Tryptophan to this compound

The conversion of L-Tryptophan to this compound involves the reduction of the C-1 carboxylic acid to a primary alcohol. This transformation is catalyzed by Carboxylic Acid Reductases (CARs), a family of multi-domain enzymes that reduce a wide array of carboxylic acids to their corresponding aldehydes.[7][8] The reaction requires ATP and NADPH as cofactors.[9][10] The resulting aldehyde is then further reduced to the alcohol by an aldehyde reductase or alcohol dehydrogenase.

The proposed two-step enzymatic pathway is:

-

L-Tryptophan to L-Tryptophan Aldehyde: A CAR enzyme first adenylates the carboxyl group of L-Tryptophan using ATP, forming an L-Tryptophanyl-AMP intermediate and releasing pyrophosphate.[11] A phosphopantetheine arm of the enzyme then forms a thioester intermediate, releasing AMP.[11] Finally, this thioester is reduced by NADPH to yield L-Tryptophan aldehyde and regenerate the free enzyme.[11]

-

L-Tryptophan Aldehyde to this compound: The aldehyde intermediate is subsequently reduced to this compound by an NADPH- or NADH-dependent aldehyde reductase or alcohol dehydrogenase.

Quantitative Data

Direct kinetic data for the enzymatic conversion of L-Tryptophan to this compound is not extensively reported. However, data from microbial fermentation for the production of the precursor L-Tryptophan, and kinetic parameters of CARs with analogous aromatic substrates, provide valuable context for researchers.

Table 1: L-Tryptophan Production in Engineered Microorganisms

| Organism | Strain | Fermentation Titer (g/L) | Yield (g/g glucose) | Reference |

| E. coli | TRP07 | ~49 | 0.186 | [12] |

| E. coli | SX11 | 41.7 | - | [13] |

| E. coli | AGX1757/pSC101 | 54.5 | 0.23 | [14] |

| E. coli | TRJH/DPB | 43.65 | - | [14] |

| C. glutamicum | 4MT-11 | 4.9 | - | [15] |

Table 2: Representative Kinetic Parameters of Carboxylic Acid Reductases (CARs) with Aromatic Substrates

Note: These values are for substrates analogous to L-Tryptophan and serve as an estimation of potential enzyme performance. Kinetic parameters are highly substrate-dependent.

| Enzyme Origin | Substrate | Km (mM) | kcat (min-1) | Reference |

| Nocardia iowensis | Benzoic Acid | 0.19 ± 0.02 | 43 ± 1 | [11] |

| Mycobacterium smegmatis | Benzoic Acid | 0.19 ± 0.01 | 39.1 ± 0.7 | [11] |

| Nocardia iowensis | 3-Phenylpropionic acid | 0.13 ± 0.01 | 100 ± 2 | [11] |

| Mycobacterium smegmatis | 3-Phenylpropionic acid | 0.22 ± 0.02 | 110 ± 3 | [11] |

| Neurospora crassa | Benzoic Acid | 0.15 ± 0.01 | 12.0 ± 0.2 | [9] |

Experimental Protocols

Protocol: In Vitro Assay for Carboxylic Acid Reductase (CAR) Activity

This protocol is adapted from spectrophotometric assays used for characterizing CARs and measures the consumption of NADPH.[9][10]

Materials:

-

Purified CAR enzyme

-

HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

L-Tryptophan (substrate)

-

NADPH

-

ATP

-

Magnesium Chloride (MgCl₂)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix in the buffer containing 2.5 mM ATP, 10 mM MgCl₂, and 1 mM NADPH.

-

Add a defined amount of purified CAR enzyme (e.g., 2-5 µg) to the master mix.

-

To initiate the reaction, add L-Tryptophan to a final concentration of 5-10 mM. For kinetic analysis, vary the substrate concentration.

-

Immediately monitor the decrease in absorbance at 340 nm (A₃₄₀), which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).

-

The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

-

A control reaction without the L-Tryptophan substrate should be run to account for any substrate-independent NADPH oxidation.

Protocol: Quantification of this compound by HPLC

This protocol is based on established HPLC methods for L-Tryptophan and its metabolites, adapted for this compound.[16][17]

Instrumentation & Reagents:

-

HPLC system with a UV or Fluorescence detector

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Sodium acetate (B1210297) buffer (5 mM, pH 4.2) or water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol

-

This compound standard

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions (e.g., 0.1 to 50 µg/mL) to generate a standard curve.

-

Sample Preparation (from biological matrix): a. To 500 µL of sample (e.g., plasma, cell supernatant), add 50 µL of 8% perchloric acid to precipitate proteins.[16] b. Vortex vigorously for 1 minute. c. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. d. Carefully collect the supernatant for analysis.

-

Chromatographic Conditions: a. Mobile Phase: Isocratic elution with a mixture such as Sodium Acetate:Acetonitrile (92:8, v/v) or a gradient elution.[16] b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30°C. d. Injection Volume: 20 µL. e. Detection: this compound contains an indole ring and can be detected by UV absorbance (approx. 280 nm) or more sensitively by fluorescence (Excitation: ~285 nm, Emission: ~360 nm).

-

Quantification: a. Inject prepared standards and samples. b. Identify the this compound peak by comparing the retention time with the standard. c. Construct a standard curve by plotting peak area against concentration for the standards. d. Calculate the concentration of this compound in the samples using the regression equation from the standard curve.

Conclusion

The synthesis of this compound in organisms is not a primary metabolic pathway but rather a secondary conversion of L-Tryptophan, likely facilitated by promiscuous enzymes such as Carboxylic Acid Reductases. For researchers and drug development professionals, understanding the biosynthesis of the precursor L-Tryptophan is critical, as its availability is the rate-limiting factor for this compound production. By leveraging enzymes like CARs and alcohol dehydrogenases, either in vivo through metabolic engineering or in vitro as biocatalysts, efficient production of this valuable chiral alcohol can be achieved. The analytical methods provided herein offer a robust framework for the quantification and characterization of these synthesis pathways.

References

- 1. Insights into an unusual Auxiliary Activity 9 family member lacking the histidine brace motif of lytic polysaccharide monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Auxiliary Activity Family 9 - CAZypedia [cazypedia.org]

- 4. L-tryptophan biosynthetic process | SGD [yeastgenome.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of carboxylic acid reductase reveal domain dynamics underlying catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. scielo.br [scielo.br]

Core Introduction to L-Tryptophan in Neuroscience

An In-Depth Technical Guide on the Biological Role of L-Tryptophan in Neuroscience

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on L-Tryptophan, the essential amino acid and metabolic precursor to serotonin (B10506). The initial query mentioned L-Tryptophanol; however, a comprehensive literature search revealed a significant body of research on L-Tryptophan's role in neuroscience, while information on this compound in this context is scarce. It is presumed the user's interest lies with the extensively studied L-Tryptophan.

L-Tryptophan (Trp) is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet.[1] Its significance in neuroscience stems primarily from its role as the sole precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][3][4] The availability of L-Tryptophan in the brain is a critical rate-limiting factor for the synthesis of serotonin, a neuromodulator implicated in a vast array of physiological and psychological processes, including mood, sleep, cognition, and appetite.[1][5] Beyond its role in the serotonergic system, L-Tryptophan is also a substrate for other neuroactive compounds through alternative metabolic pathways, most notably the kynurenine (B1673888) pathway.[6]

L-Tryptophan Metabolism: A Tale of Two Pathways

In the central nervous system (CNS), L-Tryptophan is metabolized via two primary pathways: the serotonin pathway and the kynurenine pathway. While the serotonin pathway is crucial for neurotransmission, the majority of L-Tryptophan is catabolized through the kynurenine pathway.[1]

The Serotonin Pathway: Synthesis of a Key Neurotransmitter

The synthesis of serotonin from L-Tryptophan is a two-step enzymatic process that occurs within serotonergic neurons.[1]

-

Hydroxylation: L-Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[2][7] There are two isoforms of TPH: TPH1, found predominantly in the periphery, and TPH2, which is the primary isoform in the brain.[8]

-

Decarboxylation: 5-HTP is then rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-HT).[9]

The activity of TPH2 is not saturated at physiological concentrations of L-Tryptophan, meaning that fluctuations in brain L-Tryptophan levels directly impact the rate of serotonin synthesis.[1][7]

The Kynurenine Pathway: A Source of Neuroactive Metabolites

Approximately 95% of L-Tryptophan is metabolized through the kynurenine pathway.[1] This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in the brain and peripheral tissues. This pathway produces several neuroactive metabolites, including:

-

Kynurenic acid (KYNA): An antagonist of N-methyl-D-aspartate (NMDA) and α7-nicotinic acetylcholine (B1216132) receptors, generally considered neuroprotective.

-

Quinolinic acid (QUIN): An NMDA receptor agonist, which can be neurotoxic at high concentrations.

-

3-Hydroxykynurenine (3-HK): Can generate reactive oxygen species and contribute to oxidative stress.

The balance between the serotonin and kynurenine pathways is influenced by various factors, including stress and inflammation, which can upregulate IDO and shift L-Tryptophan metabolism away from serotonin synthesis.

Signaling Pathways and Metabolic Overview

The metabolic fate of L-Tryptophan is a critical determinant of its neurological effects. The following diagrams illustrate the key pathways.

Quantitative Data

The following tables summarize key quantitative data related to L-Tryptophan's role in neuroscience.

Table 1: Effects of L-Tryptophan Administration on Brain Serotonin Levels

| Species | Brain Region | L-Tryptophan Dose & Route | Time Post-Administration | % Change in Serotonin (5-HT) Levels | Reference |

| Rat | Hypothalamic Slices | 2 µM in superfusion medium | N/A | +15.0 ± 5.9% | [10] |

| Rat | Whole Brain | 125 mg/kg (oral gavage) for 7 days | Peak at 9 p.m. | Significantly higher than control | [11] |

| Rat | Hippocampus | 50 and 100 mg/kg (i.p.) | N/A | Markedly enhanced evoked 5-HT release | [12] |

Table 2: Inhibitors of Tryptophan Hydroxylase (TPH)

| Inhibitor | TPH Isoform(s) | IC50 Value | Notes | Reference |

| Rodatristat (KAR5417) | TPH1 and TPH2 | 33 nM (TPH1), 7 nM (TPH2) | Potent dual inhibitor. | [6] |

| TPT-004 | TPH1 and TPH2 | 77 nM (TPH1), 16 nM (TPH2) | Orally active. | [6] |

| TPH1-IN-1 | TPH1 | 110.1 nM | Xanthine derivative. | [6] |

| Telotristat (LP-778902) | TPH | 0.028 µM (in vivo) | Potent TPH inhibitor. | [6] |

| LP533401 | TPH1 and TPH2 | 0.7 µM | Does not cross the blood-brain barrier. | [8] |

| p-Ethynylphenylalanine | TPH | Ki = 32.6 µM | Competitive and reversible. | [13] |

| Tetrahydropapaverine HCl | TPH | 5.7 µM | Tetrahydroisoquinoline compound. | [6] |

Table 3: Inhibitors of Aromatic L-Amino Acid Decarboxylase (AADC)

| Inhibitor | Substrate | Ki Value | Notes | Reference |

| Carbidopa | L-DOPA | N/A | Peripherally acting, does not cross the blood-brain barrier. | [14] |

| Benserazide | L-DOPA | N/A | Peripherally acting, does not cross the blood-brain barrier. | [14] |

| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | L-DOPA | 163 µM | Competitive with pyridoxal-5-phosphate. | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to investigate the role of L-Tryptophan in neuroscience.

In Vivo Microdialysis for Measuring Neurotransmitter Release

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of L-Tryptophan administration on extracellular serotonin levels in the hippocampus.

Protocol Outline:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) with isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus).

-

Secure the cannula with dental cement.

-

Allow for a post-operative recovery period of 5-7 days.[16]

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of 1-2 hours.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline of serotonin levels.[17]

-

-

L-Tryptophan Administration:

-

Administer L-Tryptophan via the desired route (e.g., intraperitoneal injection of 50 or 100 mg/kg).[12]

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at the same regular intervals for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for serotonin concentration using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express post-administration serotonin levels as a percentage change from the baseline.

-

Acute Tryptophan Depletion (ATD) in Human Studies

ATD is a widely used method to transiently reduce central serotonin synthesis and investigate the effects on mood, cognition, and behavior.

Objective: To investigate the behavioral or cognitive effects of reduced serotonin synthesis.

Protocol Outline:

-

Participant Screening and Preparation:

-

Recruit healthy volunteers or specific patient populations.

-

Participants follow a low-protein diet for 24 hours prior to the study day.

-

Participants fast overnight before the administration of the amino acid mixture.

-

-

Amino Acid Mixture Administration:

-

On the study day, participants ingest a liquid amino acid mixture.

-

Depletion Condition: The mixture contains a large amount of large neutral amino acids (LNAAs) but is devoid of L-Tryptophan.

-

Control (Sham) Condition: The mixture is identical but includes a physiological amount of L-Tryptophan.

-

The administration is typically done in a double-blind, placebo-controlled, crossover design.

-

-

Blood Sampling:

-

Blood samples are taken at baseline and at regular intervals (e.g., hourly) after ingestion of the mixture to measure plasma tryptophan levels and the ratio of tryptophan to other LNAAs.

-

-

Behavioral/Cognitive Testing:

-

A battery of behavioral and cognitive tests is administered at the time of peak tryptophan depletion (typically 5-7 hours post-ingestion).

-

-

Data Analysis:

-

Compare behavioral and cognitive outcomes between the depletion and control conditions.

-

Correlate changes in performance with the degree of tryptophan depletion.

-

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a classic behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.

Objective: To evaluate the effect of L-Tryptophan administration on spatial memory formation.

Protocol Outline:

-

Apparatus:

-

A large circular pool filled with opaque water.

-

A submerged escape platform, hidden from view.

-

Distal visual cues are placed around the room.

-

-

Habituation:

-

Allow the animal (e.g., mouse or rat) to swim freely in the pool for 60 seconds without the platform on the day before training begins.

-

-

Acquisition Phase (4-5 days):

-

Administer L-Tryptophan or vehicle at a set time before each daily session.

-

Each day consists of several trials (e.g., 4 trials).

-

For each trial, place the animal in the water at a different starting position.

-

Record the time it takes for the animal to find the hidden platform (escape latency).

-

If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

Analyze the escape latency across acquisition days to assess learning.

-

Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

-

Conclusion

L-Tryptophan plays a fundamental and multifaceted role in neuroscience. Its function as the metabolic precursor to serotonin places it at the heart of central nervous system processes that regulate mood, cognition, and behavior. The intricate balance between the serotonin and kynurenine pathways highlights a complex metabolic crossroads with significant implications for both health and disease. A thorough understanding of L-Tryptophan's metabolism, its regulation, and the functional consequences of its manipulation is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of the brain and develop novel therapeutic strategies for a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a framework for the continued investigation of this critical neurochemical.

References

- 1. Identification of a Novel Allosteric Inhibitory Site on Tryptophan Hydroxylase 1 Enabling Unprecedented Selectivity Over all Related Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary tryptophan depletion in humans using a simplified two amino acid formula – a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute tryptophan depletion: a method of studying antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. animalbehaviorandcognition.org [animalbehaviorandcognition.org]

- 8. Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. Effect of acute administration of L-tryptophan on the release of 5-HT in rat hippocampus in relation to serotoninergic neuronal activity: an in vivo microdialysis study. — Department of Pharmacology [pharm.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophanol vs. L-Tryptophan: A Technical Guide to Serotonin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in regulating a vast array of physiological and psychological processes. Its synthesis is a focal point in the development of therapeutics for a multitude of neurological and psychiatric disorders. The primary precursor for serotonin synthesis is the essential amino acid L-Tryptophan. This technical guide provides an in-depth analysis of the established biochemical pathway of serotonin synthesis from L-Tryptophan and explores the potential metabolic fate of a related compound, L-Tryptophanol. This document summarizes quantitative enzymatic data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The manipulation of central nervous system serotonin levels is a cornerstone of therapeutic strategies for conditions such as depression and anxiety. A thorough understanding of the biosynthetic pathway of serotonin is therefore essential. This guide focuses on the canonical pathway beginning with L-Tryptophan and investigates the hypothetical role of this compound as a potential precursor. While L-Tryptophan's role is well-documented, the metabolic fate of this compound and its potential conversion to a serotonin precursor remains largely unexplored in scientific literature.

Biochemical Pathways of Serotonin Synthesis

The Canonical Pathway: L-Tryptophan to Serotonin

The synthesis of serotonin from L-Tryptophan is a two-step enzymatic process that occurs primarily in serotonergic neurons in the central nervous system and enterochromaffin cells in the gastrointestinal tract.[1]

-

Hydroxylation of L-Tryptophan: The initial and rate-limiting step is the hydroxylation of L-Tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP).[2][3][4] This reaction is catalyzed by the enzyme Tryptophan Hydroxylase (TPH) , which requires molecular oxygen, iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH4) as cofactors.[4][5][6]

-

Decarboxylation of 5-HTP: Subsequently, 5-HTP is rapidly decarboxylated by the enzyme Aromatic L-amino acid Decarboxylase (AADC) to yield serotonin (5-HT).[7] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[2]

The activity of TPH is the primary determinant of the rate of serotonin synthesis and is not typically saturated with its substrate, L-Tryptophan, under normal physiological conditions.[2][8] This means that the availability of L-Tryptophan can directly influence the rate of serotonin production.

The Hypothetical Metabolic Fate of this compound

Currently, there is no direct scientific evidence to suggest that this compound serves as a direct precursor for serotonin synthesis. This compound is an amino alcohol, and the general metabolic pathway for such compounds in mammals involves oxidation.[9][10] It is plausible that this compound could be metabolized in a two-step oxidation process:

-

Oxidation to an Aldehyde: The primary alcohol group of this compound could be oxidized to an aldehyde, forming Tryptophanal, by an alcohol dehydrogenase.

-

Oxidation to a Carboxylic Acid: The resulting aldehyde could then be further oxidized to a carboxylic acid, yielding L-Tryptophan, by an aldehyde dehydrogenase.

If this conversion occurs in vivo, the newly formed L-Tryptophan could then enter the canonical serotonin synthesis pathway. However, it is crucial to emphasize that this is a hypothetical pathway based on the known metabolism of other amino alcohols, and it has not been experimentally validated for this compound.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Reactome | Decarboxylation of 5-hydroxytryptophan forms serotonin [reactome.org]

- 8. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

The Solubility of L-Tryptophanol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the solubility of L-Tryptophanol across a range of solvents, providing critical data and methodologies for professionals in drug development and scientific research.

This compound, an indole-containing amino alcohol, is a crucial chiral intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its solubility in different solvents is a fundamental physicochemical property that dictates its behavior in various stages of drug development, including crystallization, purification, and formulation. This technical guide provides a detailed overview of the solubility of this compound in a variety of pure and binary solvent systems, supported by experimental data and standardized protocols.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several common solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x) of this compound, offering a comparative view of its behavior in different solvent environments.

Table 1: Mole Fraction Solubility of this compound in Pure Solvents at Various Temperatures (K)[1][2][3][4]

| Temperature (K) | Water | Methanol (B129727) | Ethanol | Isopropanol | n-Butanol | Acetone (B3395972) | Acetonitrile | Ethyl Acetate |

| 278.15 | 0.00201 | 0.00079 | 0.00045 | 0.00028 | 0.00021 | 0.00053 | 0.00024 | 0.00014 |

| 283.15 | 0.00234 | 0.00092 | 0.00053 | 0.00033 | 0.00025 | 0.00063 | 0.00028 | 0.00017 |

| 288.15 | 0.00271 | 0.00107 | 0.00062 | 0.00039 | 0.00029 | 0.00074 | 0.00033 | 0.00020 |

| 293.15 | 0.00314 | 0.00124 | 0.00072 | 0.00045 | 0.00034 | 0.00087 | 0.00038 | 0.00023 |

| 298.15 | 0.00363 | 0.00144 | 0.00084 | 0.00053 | 0.00040 | 0.00102 | 0.00045 | 0.00027 |

| 303.15 | 0.00418 | 0.00167 | 0.00098 | 0.00062 | 0.00047 | 0.00120 | 0.00053 | 0.00032 |

| 308.15 | 0.00481 | 0.00193 | 0.00114 | 0.00072 | 0.00055 | 0.00141 | 0.00062 | 0.00038 |

| 313.15 | 0.00552 | 0.00223 | 0.00132 | 0.00084 | 0.00064 | 0.00165 | 0.00072 | 0.00044 |

| 318.15 | 0.00632 | 0.00257 | 0.00154 | 0.00098 | 0.00075 | 0.00193 | 0.00084 | 0.00052 |

| 323.15 | 0.00723 | 0.00296 | 0.00179 | 0.00114 | 0.00088 | 0.00226 | 0.00098 | 0.00061 |

| 328.15 | 0.00825 | 0.00341 | 0.00207 | 0.00133 | 0.00103 | 0.00264 | 0.00115 | 0.00072 |

| 333.15 | 0.00939 | 0.00392 | 0.00239 | 0.00155 | 0.00120 | - | 0.00134 | 0.00085 |

Note: The solubility in acetone at 333.15 K was not reported due to the solvent's boiling point.

The data clearly indicates that this compound exhibits the highest solubility in water, followed by polar protic solvents like methanol and ethanol. Its solubility is considerably lower in less polar solvents such as ethyl acetate. In all tested solvents, the solubility of this compound demonstrates a positive correlation with temperature, a common trend for the dissolution of solid solutes.

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily obtained using a reliable and widely adopted analytical gravimetric method.[1][2][3] This section outlines the detailed experimental procedure.

Gravimetric Method

Principle: This method involves the preparation of a saturated solution at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the residual solute is determined. The solubility is calculated from the masses of the solute and the solvent.

Apparatus and Materials:

-

Jacketed glass vessel

-

Magnetic stirrer

-

Thermostatic water bath with a temperature controller (accuracy ±0.05 K)

-

Analytical balance (precision ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 μm)

-

Drying oven

-

This compound (solute)

-

Selected solvents (of analytical grade)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred using a magnetic stirrer at a constant, controlled temperature maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically 12 hours) to ensure the formation of a saturated solution.[3] After equilibration, stirring is stopped, and the solution is left undisturbed for at least 12 hours to allow the undissolved solid to settle.[3]

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent the transfer of any solid particles.

-

Weighing: The syringe containing the saturated solution is weighed to determine the total mass of the sample. The solution is then transferred to a pre-weighed beaker.

-

Solvent Evaporation: The beaker containing the sample is placed in a drying oven at a suitable temperature until the solvent is completely evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution sample. The mole fraction solubility (x) is then calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

This comprehensive guide provides essential solubility data and a detailed experimental protocol that can be readily implemented in a research setting. The provided information is critical for optimizing processes such as crystallization, purification, and the formulation of this compound-based compounds, thereby supporting the advancement of drug development and scientific discovery.

References

L-Tryptophanol: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of L-Tryptophanol, a chiral amino alcohol derived from the essential amino acid L-Tryptophan. Tailored for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and biological significance of this compound, with a focus on its role in biochemical pathways and potential therapeutic applications.

Core Data Summary

A clear understanding of the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Reference |

| CAS Number | 2899-29-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2][3] |

| Molecular Weight | 190.24 g/mol | [1][3][5] |

| Synonyms | (2S)-2-Amino-3-(1H-indol-3-yl)-1-propanol, L-Trp-ol | [1][2][3] |

| Appearance | Pale yellow or light red waxy solid or sticky paste | [2] |

| Purity | ≥ 97% (Assay) | [2] |

| Storage Conditions | Store at -20 °C | [2] |

Synthesis and Manufacturing

This compound is primarily synthesized through the chemical reduction of its precursor, L-Tryptophan. This transformation of the carboxylic acid group to a primary alcohol is a key step in its production. While various reducing agents can be employed, a common laboratory-scale method involves the use of sodium borohydride (B1222165) in a suitable solvent.

Experimental Protocol: Reduction of L-Tryptophan to this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

L-Tryptophan

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Tryptophan in anhydrous THF.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of distilled water, followed by dilute hydrochloric acid to neutralize excess borohydride.

-

Extraction: Adjust the pH of the aqueous solution to basic using a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for this compound Synthesis

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound from L-Tryptophan.

Biological Significance and Signaling Pathways

This compound is structurally similar to the essential amino acid L-Tryptophan, the precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin.[6][7] Due to this structural analogy, the biological activities of this compound are often considered in the context of the well-established metabolic pathways of L-Tryptophan: the serotonin pathway and the kynurenine (B1673888) pathway.

The Serotonin Pathway

The synthesis of serotonin from L-Tryptophan is a critical neurological process. L-Tryptophan is first hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine).[6] this compound, as a close structural analog, is studied for its potential to influence this pathway, possibly acting as a modulator or a precursor in certain biological systems.[2]

Caption: The metabolic pathway of serotonin synthesis from L-Tryptophan and the potential influence of this compound.

The Kynurenine Pathway

The majority of dietary L-Tryptophan is metabolized through the kynurenine pathway, which plays a crucial role in immune regulation and neuroinflammation. This pathway generates several neuroactive metabolites. While direct involvement of this compound in this pathway is not extensively documented, its structural similarity to L-Tryptophan suggests potential interactions that warrant further investigation.

Analytical Methodologies

The purity and concentration of this compound are critical parameters in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (for sample preparation)

-

This compound standard

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in methanol, filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.

Workflow for HPLC Analysis

Caption: A simplified workflow for the quantitative analysis of this compound using HPLC.

Applications and Future Directions

This compound serves as a versatile chiral building block in asymmetric synthesis and is a precursor for various pharmaceuticals.[2] Its potential role in neuroscience, particularly in modulating the serotonin system, makes it a compound of interest for the development of novel therapeutics for mood and sleep disorders.[2] Further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound, independent of its precursor, to unlock its full therapeutic potential.

References

- 1. capotchem.com [capotchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2899-29-8 [chemicalbook.com]

- 5. L-(-)-Tryptophanol | C11H14N2O | CID 6951149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin - Wikipedia [en.wikipedia.org]

A Technical Guide to L-Tryptophanol for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information for sourcing and utilizing L-Tryptophanol in a laboratory setting. This compound, an alcohol derivative of the essential amino acid L-Tryptophan, serves as a valuable building block in synthetic chemistry and a tool for investigating biological pathways. Its structural similarity to L-Tryptophan makes it particularly relevant for research in neuroscience and drug discovery, especially in studies related to serotonin (B10506) metabolism.

Sourcing and Procurement of this compound

For laboratory research, ensuring the purity and quality of chemical reagents is paramount. This compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Below is a comparative summary of this compound offered by major suppliers. Please note that availability and pricing are subject to change and may require institutional login for viewing.

| Supplier | Product Name | Purity | CAS Number | Molecular Weight ( g/mol ) | Physical Form |

| Thermo Scientific Chemicals | This compound, 97% | 97% | 2899-29-8 | 190.24 | Viscous Liquid |

| Sigma-Aldrich | This compound, 97% | 97% | 2899-29-8 | 190.24 | Not specified |

| Chem-Impex | This compound | Not specified | 2899-29-8 | 190.24 | Not specified |

| Biosynth | This compound | Not specified | 2899-29-8 | 190.24 | Not specified |

Core Applications and Research Areas

This compound and its derivatives are utilized in several key areas of scientific research:

-

Peptide Synthesis: It is used as a building block in the construction of peptides and proteins, allowing for the introduction of modified amino acid residues.[1]

-

Neuroscience Research: Due to its structural analogy to L-Tryptophan, the precursor to serotonin, this compound is studied for its potential role in serotonin synthesis and mood regulation.[2] Research in this area often involves studying the effects of tryptophan analogues on neurological pathways.

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.[2] Its chiral nature is also valuable in asymmetric synthesis.

-

Drug Discovery: Derivatives of L-Tryptophan are investigated as inhibitors of specific enzymes or transporters. For instance, they have been explored as inhibitors of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery.[3]

Key Signaling Pathway: Serotonin Biosynthesis

While this compound itself is not the direct precursor, its parent molecule, L-Tryptophan, is the essential starting material for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). Understanding this pathway is critical for researchers working with tryptophan analogues. The synthesis is a two-step enzymatic process.[4] First, L-Tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (B29612) (5-HTP).[4] This is the rate-limiting step in serotonin synthesis.[4] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental procedures involving tryptophan analogues.

Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for incorporating an amino acid like a tryptophan derivative into a peptide chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

References

- 1. Tryptophan hydroxylase-2 controls brain serotonin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Sources and Derivatives of L-Tryptophanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Tryptophanol, focusing on its natural origins as a derivative of the essential amino acid L-Tryptophan, and its relationship to other naturally occurring indole (B1671886) compounds. The document details the biosynthesis of its precursor, highlights key natural derivatives, presents quantitative data on their occurrence, and outlines relevant experimental protocols for their isolation and characterization.

Introduction to L-Tryptophan and this compound

L-Tryptophan is an essential α-amino acid featuring a distinctive indole side chain, making it a crucial precursor for a multitude of bioactive molecules in various organisms.[1][2] Its derivatives play significant roles in neurotransmission, hormonal regulation, and immune response.[2][3] this compound is a versatile amino alcohol derived from L-Tryptophan and serves as a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive compounds.[4] While L-Tryptophan is abundant in protein-based foods, this compound itself is primarily recognized as a synthetic derivative, though its potential for natural occurrence via metabolic pathways exists. This guide will explore the natural sources of the parent compound, L-Tryptophan, and its key naturally occurring derivatives.

Natural Sources of L-Tryptophan

As an essential amino acid for humans, L-Tryptophan must be obtained through diet.[5] It is found in most protein-rich foods. The concentration of L-Tryptophan in various natural sources is summarized in the table below.

Table 1: L-Tryptophan Content in Various Food Sources

| Food Category | Food Item | L-Tryptophan Content (mg per 100g) |

| Poultry | Turkey Breast (roasted) | 370[6] |

| Chicken Breast (roasted) | 360 | |

| Meat | Beef Liver | 350 - 370[6] |

| Pork Liver | 350 - 370[6] | |

| Dairy & Eggs | Cottage Cheese | 147[7] |

| Sheep's Milk | 88 (per 250ml)[6] | |

| Eggs | 167 | |

| Soy Products | Soybeans (cooked) | 242[7] |

| Soy flour | 502[7] | |

| Tempeh | 194[7] | |

| Tofu (firm) | 120[7] | |

| Seeds & Nuts | Pumpkin Seeds | 576 |

| Sunflower Seeds | 299[7] | |

| Chia Seeds | 1857 (approx. based on 0.13g/100g is likely a typo in source, re-evaluating typical values) | |

| Fish | Salmon | 230 |

| Grains | Oats | 182 |

Note: Values are approximate and can vary based on preparation and specific product.

Natural Derivatives of L-Tryptophan

L-Tryptophan is the metabolic precursor to a wide array of naturally occurring and biologically significant indole derivatives. These compounds are synthesized across kingdoms, from bacteria and fungi to plants and animals.

Table 2: Key Natural Derivatives of L-Tryptophan and Their Sources

| Derivative | Chemical Name | Natural Sources / Organism Type | Key Biological Role |

| Serotonin (B10506) | 5-Hydroxytryptamine (5-HT) | Animals, Plants, Fungi | Neurotransmitter, mood regulation[8][9] |

| Melatonin | N-acetyl-5-methoxytryptamine | Animals, Plants, Fungi, Bacteria | Hormone, regulates circadian rhythms[9][10] |

| Tryptamine | 3-(2-Aminoethyl)indole | Plants, Fungi, Animals | Trace amine, neuromodulator[2][11] |

| 5-Hydroxy-L-tryptophan (5-HTP) | 5-Hydroxy-L-tryptophan | Fungi (e.g., Pleurotus djamor)[11] | Intermediate in serotonin synthesis[11] |

| 6-Hydroxy-L-tryptophan | 6-Hydroxy-L-tryptophan | Fungi (Lyophyllum decastes)[12] | Tyrosinase inhibitor[12] |

| Indole-3-acetic acid (IAA) | Indole-3-acetic acid | Plants, Bacteria | Plant hormone (auxin), regulates growth[1][2] |

| Violacein | (3E)-3-[5-(5-hydroxy-1H-indol-3-yl)-2-oxo-1H-pyrrol-3-ylidene]-5-(1H-indol-3-yl)pyrrol-2-one | Bacteria (Chromobacterium violaceum) | Antibacterial, antiviral, antitumor agent[9] |

Biosynthesis and Metabolic Pathways

The synthesis of L-Tryptophan and its subsequent conversion into various derivatives involve complex enzymatic pathways.

L-Tryptophan Biosynthesis

In plants and microorganisms, L-Tryptophan is synthesized via the shikimate and chorismate pathways.[5][13][14] This process is energetically expensive, reflecting the structural complexity of the molecule.[1]

Caption: Simplified biosynthesis pathway of L-Tryptophan in microorganisms.

Major Degradation and Derivative Synthesis Pathways

In animals, L-Tryptophan is primarily metabolized through two major pathways: the kynurenine (B1673888) pathway and the serotonin pathway.[1] These pathways lead to the production of critical neuroactive molecules.

References

- 1. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pathophysiological effects of L-tryptophan’s metabolites on the brain and immunity – a challenge for drug development | Semantic Scholar [semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Tryptophan - Wikipedia [en.wikipedia.org]

- 6. darwin-nutrition.fr [darwin-nutrition.fr]

- 7. 15 Foods High in Tryptophan for Better Sleep [health.com]

- 8. quora.com [quora.com]

- 9. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melatonin - Wikipedia [en.wikipedia.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Isolation of 6-hydroxy-L-tryptophan from the fruiting body of Lyophyllum decastes for use as a tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]

- 14. A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophanol: A Chiral Building Block with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tryptophanol, an amino alcohol derivative of the essential amino acid L-Tryptophan, is a versatile molecule with significant, albeit largely untapped, potential in therapeutic applications. While direct clinical use of this compound is not yet established, its role as a crucial chiral building block in the synthesis of complex pharmaceutical agents is well-recognized. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its involvement in critical biochemical pathways, and its application as a precursor in the development of novel therapeutics. This document summarizes the current state of research, details relevant experimental protocols, and explores the future therapeutic landscape for this compound and its derivatives.

Introduction

This compound [(S)-2-Amino-3-(3-indolyl)-1-propanol] is a chiral amino alcohol structurally related to L-Tryptophan.[1] Unlike its well-studied precursor, L-Tryptophan, which has known roles in protein synthesis and as a metabolic precursor for serotonin (B10506) and melatonin, this compound's direct biological activities are less characterized.[2][3][4] However, its significance in medicinal chemistry and drug development is growing, primarily due to its utility as a versatile starting material for the synthesis of a variety of bioactive compounds.[5] This guide will delve into the known aspects of this compound's biochemistry and its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is fundamental for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.23 g/mol | [1] |

| CAS Number | 2899-29-8 | [1] |

| Appearance | Pale yellow or light red waxy solid or sticky paste | [1] |

| Purity | ≥ 97% (Assay) | [1] |

| Storage Conditions | Store at -20 °C | [1] |

Biochemical Significance and Signaling Pathways

This compound's primary biochemical relevance lies in its connection to the serotonin synthesis pathway. L-Tryptophan is the essential precursor for serotonin (5-hydroxytryptamine), a neurotransmitter crucial for regulating mood, sleep, and appetite.[2][6][7] this compound is also implicated in this pathway, serving as a precursor in certain synthetic routes to serotonin and its derivatives.[5]

Serotonin Synthesis Pathway

The biosynthesis of serotonin from L-Tryptophan is a two-step enzymatic process. First, L-Tryptophan is hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH). Subsequently, 5-HTP is decarboxylated to serotonin by aromatic L-amino acid decarboxylase (AADC).[8]

Therapeutic Applications: A Focus on Synthetic Utility

While direct therapeutic applications of this compound are not yet well-documented, its primary value lies in its role as a chiral precursor for the synthesis of pharmaceutical agents.[5] The indole (B1671886) scaffold of this compound is a common feature in many biologically active molecules.

Precursor for Neurological Drugs

This compound is utilized in the development of novel antidepressants and anxiolytics.[5] Its structure provides a foundation for creating molecules that can interact with targets in the central nervous system, potentially modulating serotonergic or other neurotransmitter systems.

Role in Cancer Research

The metabolism of tryptophan is a key area of investigation in cancer therapy. The enzyme indoleamine 2,3-dioxygenase (IDO1), which catabolizes tryptophan, is a target for cancer immunotherapy. While research has focused on L-Tryptophan derivatives as IDO1 inhibitors, the synthetic flexibility offered by this compound could be leveraged to design novel inhibitors.

The following table summarizes the inhibitory activity of some L-Tryptophan derivatives against the L-type amino acid transporter 1 (LAT1), a target in cancer therapy. This data is provided to illustrate the therapeutic potential of modifying the tryptophan scaffold, a process where this compound can be a valuable starting material.

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| 5-benzyloxy-L-tryptophan | LAT1 | [³H]-L-leucine uptake in HT-29 cells | 19 | [9] |

| Derivative of 5-benzyloxy-L-tryptophan (compound 33) | LAT1 | [³H]-L-leucine uptake in HT-29 cells | 18 | [9] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate study and application of this compound. The following are representative methodologies for the analysis and use of tryptophan-related compounds.

High-Performance Liquid Chromatography (HPLC) for Tryptophan and Metabolites

This method is suitable for the quantification of tryptophan and its metabolites in biological matrices.

Instrumentation and Reagents:

-

Reversed-phase HPLC system with UV and fluorescence detectors

-

C18 column

-

Mobile phase: To be optimized based on the specific analytes

-

Internal Standards (e.g., 3-nitro-L-tyrosine for UV, 4-hydroxyquinazoline-2-carboxylic acid for fluorescence)

-

Perchloric acid (PCA) solution (0.5 M)

-

Phosphorous buffer

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and other analytes in 0.5 M PCA. Create a series of working standards by diluting the stock solutions, including the internal standards at a fixed concentration.

-

Sample Preparation: For biological samples, deproteinization is necessary. This can be achieved by adding an equal volume of PCA to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatography: Inject the prepared standards and samples onto the HPLC system. The separation is achieved through a gradient elution program tailored to the specific column and analytes.

-

Detection: Monitor the eluent using UV and fluorescence detectors at the appropriate wavelengths for each compound.

-

Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound and other metabolites in the unknown samples by comparing their peak areas to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for confirming the structure of this compound and its derivatives.

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

For samples in D₂O, a capillary tube containing D₂O with a reference standard (e.g., TSP) is placed inside the NMR tube to provide a lock signal and a chemical shift reference without direct contact with the sample's labile protons.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Acquisition and Processing:

-

Standard 1D ¹H and ¹³C spectra are acquired.

-

2D experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment of more complex derivatives.

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and other structural information.

General Tryptophan Assay

This protocol describes a general fluorometric assay for the determination of tryptophan concentration.

Materials:

-

Tryptophan Assay Kit (commercially available kits often contain an enzyme mix, dye reagent, and tryptophan standard)

-

Black flat-bottom 96-well plates

-

Fluorescent multiwell plate reader

Procedure:

-

Reagent Preparation: Prepare a working reagent by mixing the enzyme mix, dye reagent, and any other required components as per the kit's instructions.

-

Standard Curve: Prepare a series of tryptophan standards by diluting the provided stock solution.

-

Sample Preparation: Prepare samples (e.g., serum, cell lysates) as required. Deproteinization may be necessary.

-

Assay: Add the prepared standards and samples to the wells of the 96-well plate. Add the working reagent to each well.

-

Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes).

-

Measurement: Read the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 585 nm).

-

Calculation: Determine the tryptophan concentration in the samples by comparing their fluorescence readings to the standard curve.

Workflow for Synthesis of L-Tryptophan Derivatives

This compound serves as a valuable chiral starting material for the synthesis of various tryptophan derivatives. The following diagram illustrates a generalized workflow for the chemical modification of the tryptophan scaffold.

Conclusion and Future Directions